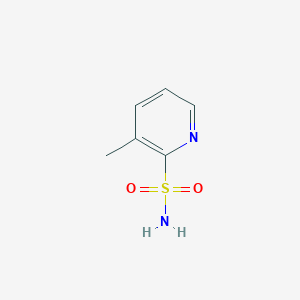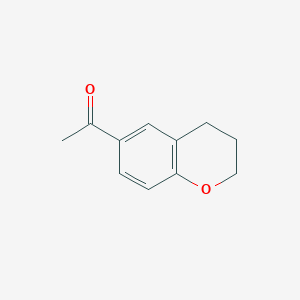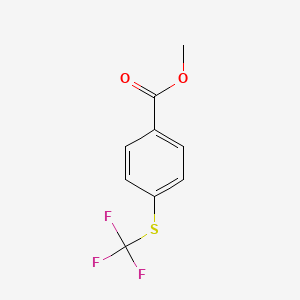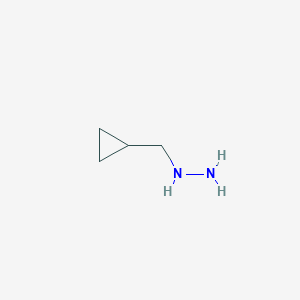
2-Chloro-4-fluoro-5-nitrobenzaldehyde
概要
説明
2-Chloro-4-fluoro-5-nitrobenzaldehyde is an important organic intermediate used for synthesizing medicines and pesticides . It is a white or light yellow crystalline solid .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzaldehyde involves several steps. The process starts with a nitration reaction on 2-chloro-4-fluorotoluene, followed by a bromination reaction in the presence of benzoyl peroxide. The final step involves a hydrolysis and oxidation reaction to obtain the product .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-5-nitrobenzaldehyde is C7H3ClFNO3. It has a molecular weight of 203.56 .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-5-nitrobenzaldehyde is a solid at room temperature. It has a density of 1.6±0.1 g/cm3 and a boiling point of 303.6±42.0 °C at 760 mmHg . It is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide .科学的研究の応用
Organic Synthesis
“2-Chloro-4-fluoro-5-nitrobenzaldehyde” is used as an important raw material and intermediate in organic synthesis . It can participate in various reactions to form complex organic compounds.
Pharmaceuticals
This compound can be used in the synthesis of pharmaceuticals . It can be used to create drug molecules that have therapeutic effects.
Agrochemicals
In the field of agrochemicals, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a precursor to synthesize pesticides, herbicides, and other agrochemicals .
Dye Manufacturing
This compound can also be used in the production of dyes . The nitro group (-NO2) in the compound can contribute to the color of the dye.
Material Science
In material science, this compound can be used in the synthesis of new materials . The presence of different functional groups allows for a wide range of possible reactions.
Analytical Chemistry
In analytical chemistry, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a reagent or a standard for various analytical techniques .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s commonly used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
特性
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIAPRHNXBCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543919 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99329-85-8 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
